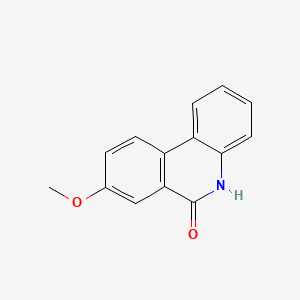
8-Methoxyphenanthridin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyphenanthridin-6(5H)-one is an organic compound belonging to the phenanthridine family Phenanthridines are heterocyclic compounds containing nitrogen within a three-ring structure The presence of a methoxy group at the 8th position and a ketone at the 6th position distinguishes this compound from other phenanthridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyphenanthridin-6(5H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under oxidative conditions. For example, the oxidative cyclization of 2-aryl anilines can be mediated by Co(acac)2/O2 to yield phenanthridine derivatives . The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Methoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
8-Methoxyphenanthridin-6(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of anticancer and antimicrobial activities.
Industry: Its unique chemical properties may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxyphenanthridin-6(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy and ketone groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
8-Methoxyphenanthridin-6(5H)-one can be compared with other phenanthridine derivatives, such as:
Phenanthridine: The parent compound without the methoxy and ketone groups.
6-Aminophenanthridine: A derivative with an amino group at the 6th position.
8-Hydroxyphenanthridin-6(5H)-one: A derivative with a hydroxy group at the 8th position.
The presence of the methoxy and ketone groups in this compound imparts unique chemical and biological properties, distinguishing it from these similar compounds.
Properties
CAS No. |
38088-95-8 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
8-methoxy-5H-phenanthridin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-17-9-6-7-10-11-4-2-3-5-13(11)15-14(16)12(10)8-9/h2-8H,1H3,(H,15,16) |
InChI Key |
XQGHOCDMMIJFRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















